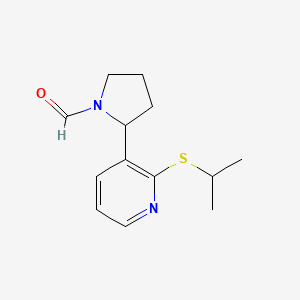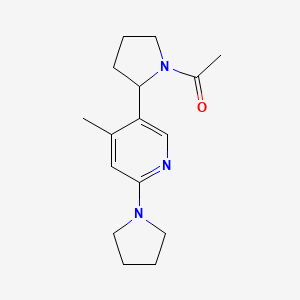![molecular formula C9H23NNaO7P2+ B11822091 Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)
Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid is a complex organophosphorus compound. It is characterized by the presence of both hydroxy and phosphonic acid groups, making it a bisphosphonate. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid involves multiple steps. One common method includes the reaction of 1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropane with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Scientific Research Applications
Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in bone metabolism.
Industry: The compound is used in industrial processes, including water treatment and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid involves its interaction with hydroxyapatite in bones. The compound binds strongly to the bone mineral, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This results in increased bone density and reduced bone turnover .
Comparison with Similar Compounds
Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid is unique due to its specific structure and functional groups. Similar compounds include:
Ibandronic acid: Another bisphosphonate used in the treatment of osteoporosis.
Alendronic acid: Known for its use in preventing bone loss.
Risedronic acid: Used for similar applications in bone health.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C9H23NNaO7P2+ |
|---|---|
Molecular Weight |
342.22 g/mol |
IUPAC Name |
sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1 |
InChI Key |
LXLBEOAZMZAZND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)
![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)

![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)

![{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)






